2-Methylhexan-1-ol

Description

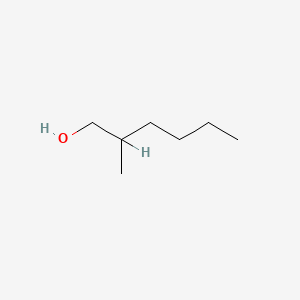

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFKURIJYIJNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031552 | |

| Record name | 2-Methylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-22-6, 61949-26-6 | |

| Record name | 2-Methyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylhexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K9KCS2ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhexan-1-ol: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexan-1-ol (B1580601) (CAS No. 624-22-6) is a branched-chain primary alcohol with the chemical formula C₇H₁₆O.[1][2] This colorless liquid, characterized by a fragrant odor, is a valuable intermediate in organic synthesis.[1][3] Its applications span various industries, including the production of perfumes, cosmetics, coatings, solvents, and detergents.[1] Furthermore, its potential use in the synthesis of pharmaceutical compounds, such as Toll-like receptor (TLR) modulators, makes it a molecule of significant interest to the drug development community.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and the design of synthetic routes.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1][2][4] |

| Molecular Weight | 116.20 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fragrant | [1][3] |

| Density | 0.818 g/cm³ (at 20°C) | [1][2] |

| Boiling Point | 161-169 °C at 760 mmHg | [1][2][3][5] |

| Melting Point | -43 °C to -30.45 °C (estimate) | [1][6] |

| Flash Point | 61.8 °C (143 °F) | [2][5] |

| Refractive Index | 1.42 to 1.429 (at 20°C) | [2][6] |

| Vapor Pressure | 0.792 mmHg at 25 °C (estimate) | [2][5] |

| Solubility | Soluble in alcohol and other organic solvents; slightly soluble in water (4089 mg/L at 25°C) | [1][3][5] |

| logP (o/w) | 2.211 (estimate) | [5][6] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) [3][7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Doublet of Doublets | 2H | -CH₂OH |

| ~1.6 | Multiplet | 1H | -CH(CH₃)- |

| ~1.2-1.4 | Multiplet | 6H | -CH₂-CH₂-CH₂- |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

| ~0.85 | Doublet | 3H | -CH(CH₃)- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [7]

| Chemical Shift (δ) ppm | Assignment |

| ~68 | -CH₂OH |

| ~39 | -CH(CH₃)- |

| ~30 | -CH₂- |

| ~29 | -CH₂- |

| ~23 | -CH₂- |

| ~17 | -CH(CH₃)- |

| ~14 | -CH₂-CH₃ |

IR (Infrared) Spectroscopy [7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H Stretch |

| ~2950 | Strong | C-H Stretch (sp³) |

| ~2870 | Strong | C-H Stretch (sp³) |

| ~1460 | Medium | C-H Bend |

| ~1040 | Strong | C-O Stretch |

| m/z | Relative Intensity (%) | Assignment |

| 43 | 99.99 | [C₃H₇]⁺ |

| 56 | 32.40 | [C₄H₈]⁺ |

| 41 | 27.87 | [C₃H₅]⁺ |

| 69 | 21.95 | [C₅H₉]⁺ |

| 85 | 21.95 | [M-CH₂OH]⁺ |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

One common method for the synthesis of this compound is through a Grignard reaction.[8] This involves the reaction of an appropriate Grignard reagent with an aldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Formaldehyde (B43269) (or paraformaldehyde)

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Aqueous sodium bicarbonate (NaHCO₃) solution (if acidic work-up is used)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as initiator)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Drying tube (with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar.

-

Initiation of Grignard Reagent Formation: Place magnesium turnings (1.0 eq) and a small crystal of iodine in the flask. Add enough anhydrous diethyl ether to cover the magnesium.

-

Addition of Alkyl Halide: Dissolve 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium to initiate the reaction.

-

Grignard Reagent Formation: Once the reaction starts (indicated by bubbling and a color change), add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of formaldehyde in anhydrous diethyl ether to the reaction mixture.

-

Work-up: After the addition is complete, slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with distilled water, saturated sodium bicarbonate solution (if necessary), and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can be further purified by distillation.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7]

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy: [7]

-

Sample Preparation: As this compound is a liquid, a neat sample can be used. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): [7]

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, this is often done via a gas chromatography (GC) system for prior separation.

-

Data Acquisition: Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI).

Chemical Properties and Reactivity

This compound is a primary alcohol and undergoes reactions typical of this functional group.

-

Oxidation: It can be oxidized to 2-methylhexanal (B3058890) or further to 2-methylhexanoic acid using appropriate oxidizing agents.

-

Esterification: It reacts with carboxylic acids or their derivatives to form esters.

-

Ether Synthesis: It can be converted to ethers, for example, through the Williamson ether synthesis.

-

Dehydration: Dehydration of this compound can lead to the formation of alkenes, such as 2-methyl-1-hexene.

Caption: Reactivity pathways of this compound.

Safety Information

This compound is a flammable liquid and vapor.[4][9] It may cause skin, eye, and respiratory tract irritation.[1][4] Therefore, it is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1][10] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as oxidizing agents.[1][9][10]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and analysis. The data and procedures presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical compound. Adherence to proper safety protocols is paramount when handling this substance.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 624-22-6 [chemnet.com]

- 3. This compound | C7H16O | [benchchem.com]

- 4. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl-1-hexanol, 624-22-6 [thegoodscentscompany.com]

- 6. 2-METHYL-1-HEXANOL CAS#: 624-22-6 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

2-Methylhexan-1-ol structural formula and isomers

An In-depth Technical Guide to 2-Methylhexan-1-ol (B1580601): Structural Formula and Isomers

Introduction

This compound is a branched-chain primary alcohol with the molecular formula C₇H₁₆O.[1] This organic compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and the fragrance industry.[1][2] Its structure, featuring a chiral center, gives rise to stereoisomers with distinct biological activities, making it a valuable subject of study for researchers and drug development professionals. This guide provides a comprehensive overview of the structural formula of this compound, its isomers, physical and chemical properties, and detailed experimental protocols for its synthesis.

Structural Formula of this compound

This compound consists of a seven-carbon chain, making it an isomer of heptanol.[3] The structure is characterized by a hexane (B92381) backbone with a methyl group attached to the second carbon atom and a hydroxyl (-OH) group at the first (primary) carbon.[1] This arrangement classifies it as a primary alcohol. The presence of four different groups attached to the second carbon atom makes it a chiral molecule.

Molecular Details:

Below is a DOT script representation of the structural formula of this compound.

Caption: Structural formula of this compound.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. This compound has several constitutional isomers and a pair of stereoisomers.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula (C₇H₁₆O) but differ in the connectivity of their atoms. The isomers of this compound can be other branched or straight-chain heptanols, or they can be ethers.

Examples of Alcoholic Constitutional Isomers:

-

Positional Isomers (Methylhexanols):

-

3-Methylhexan-1-ol

-

4-Methylhexan-1-ol

-

5-Methylhexan-1-ol

-

2-Methylhexan-2-ol

-

2-Methylhexan-3-ol

-

-

Chain Isomers (Other Heptanols):

-

Functional Isomers (Ethers):

-

tert-Amyl ethyl ether[10]

-

The following diagram illustrates the relationship between this compound and some of its constitutional isomers.

Caption: Constitutional isomers of C₇H₁₆O.

Stereoisomers

Due to the chiral center at the second carbon, this compound exists as a pair of enantiomers: (R)-2-Methylhexan-1-ol and (S)-2-Methylhexan-1-ol.[1] These molecules are non-superimposable mirror images of each other. Enantiomers often exhibit different biological activities, which is a critical consideration in drug development. For instance, the (S)-enantiomer has been identified as a significant pheromone component in certain ant species.[1]

The diagram below shows the two enantiomers of this compound.

Caption: Enantiomers of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 | g/mol |

| Boiling Point | 161-167 | °C |

| Melting Point | -43 | °C |

| Density | 0.818 | g/cm³ |

| Solubility in Water | ~4 | g/L |

| Refractive Index (nD20) | ~1.417 | |

| LogP (Octanol/Water) | 1.805 | |

| Topological Polar Surface Area | 20.23 | Ų |

Data sourced from[1][2][4][11][12].

Experimental Protocols

The synthesis of this compound can be achieved through various methods, including racemic and enantioselective routes.

Racemic Synthesis via Grignard Reaction

This protocol describes the synthesis of a racemic mixture of this compound by reacting a Grignard reagent with formaldehyde (B43269).[13]

Reaction Scheme:

-

Grignard Reagent Formation: 1-bromo-2-methylpentane (B146034) reacts with magnesium metal in anhydrous diethyl ether to form 2-methylpentylmagnesium bromide.[13]

-

Reaction with Formaldehyde: The Grignard reagent attacks formaldehyde, followed by an acidic workup to yield 2-Methyl-1-hexanol.[13]

Materials:

-

1-Bromo-2-methylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Formaldehyde (or paraformaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Iodine crystal (for initiation)

Procedure:

-

Glassware Preparation: All glassware must be oven-dried at 120 °C overnight and assembled under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.[13]

-

Initiation: Place magnesium turnings and a small iodine crystal in a three-necked flask.[13]

-

Grignard Reagent Formation: Add a portion of anhydrous diethyl ether to cover the magnesium. Dissolve 1-bromo-2-methylpentane in anhydrous diethyl ether in a dropping funnel and add it dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Slowly add the formaldehyde source to the stirred Grignard reagent, maintaining the temperature below 10 °C.[13] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.[13]

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[13]

-

Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Enantioselective Synthesis via Asymmetric Reduction

This protocol outlines the synthesis of (R)-2-Methyl-1-hexanol using an asymmetric reduction of 2-methylhexanal (B3058890), a method known for producing high enantiomeric excess.[14]

Reaction Scheme: Asymmetric reduction of 2-methylhexanal to (R)-2-Methyl-1-hexanol using a chiral catalyst like (R)-CBS-oxazaborolidine and a reducing agent such as borane-dimethyl sulfide (B99878) complex (BMS).[14]

Materials:

-

2-Methylhexanal

-

(R)-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-CBS-oxazaborolidine solution.[14]

-

Addition of Reducing Agent: Cool the flask to 0 °C in an ice bath and slowly add the borane-dimethyl sulfide complex.[14]

-

Substrate Addition: Slowly add a solution of 2-methylhexanal in anhydrous THF to the reaction mixture.[14]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[14]

-

Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of methanol.[14]

-

Workup: Add 1 M HCl and stir. Extract the aqueous layer with dichloromethane.[14]

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (R)-2-Methyl-1-hexanol.[14]

Biocatalytic Approach: An alternative enantioselective method involves the biocatalytic reduction of 2-methylhexanal using alcohol dehydrogenase (ADH) enzymes, often from Saccharomyces cerevisiae.[1][15] This approach offers high yields (88-92%) and excellent enantiomeric excess (>99%) under mild conditions, avoiding the use of hazardous reagents.[1][15]

Conclusion

This compound is a versatile chemical compound with a rich isomeric landscape. Its chiral nature and the distinct properties of its enantiomers make it a molecule of high interest in stereoselective synthesis and for applications where specific biological interactions are crucial. The synthetic protocols outlined provide robust methods for obtaining both racemic and enantiomerically pure forms of this alcohol, catering to the diverse needs of researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | C7H16O | [benchchem.com]

- 2. This compound [chembk.com]

- 3. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. 2-methyl-1-hexanol [webbook.nist.gov]

- 6. chem-space.com [chem-space.com]

- 7. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. plantaedb.com [plantaedb.com]

- 9. C7H16O - Wikipedia [en.wikipedia.org]

- 10. brainly.in [brainly.in]

- 11. 2-methyl-1-hexanol (CAS 624-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Solved REPORT FORM: SYNTHESIS OF 2-METHYL-2-HEXANOL Balanced | Chegg.com [chegg.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound | 624-22-6 | Benchchem [benchchem.com]

Spectroscopic Profile of 2-Methylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylhexan-1-ol, a branched-chain primary alcohol. The information enclosed serves as a critical reference for substance identification, structural elucidation, and quality control in various research and development applications. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Doublet of Doublets | 2H | -CH₂OH |

| ~1.6 | Multiplet | 1H | -CH(CH₃)- |

| ~1.2-1.4 | Multiplet | 6H | -CH₂-CH₂-CH₂- |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

| ~0.85 | Doublet | 3H | -CH(CH₃)- |

Note: Data presented here is a general representation. Actual chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.[1][2]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~68 | -CH₂OH |

| ~39 | -CH(CH₃)- |

| ~30 | -CH₂- |

| ~29 | -CH₂- |

| ~23 | -CH₂- |

| ~17 | -CH(CH₃)- |

| ~14 | -CH₂-CH₃ |

Note: Carbon assignments are based on typical chemical shifts for aliphatic alcohols.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H Stretch |

| ~2950 | Strong | C-H Stretch (sp³) |

| ~2870 | Strong | C-H Stretch (sp³) |

| ~1460 | Medium | C-H Bend |

| ~1040 | Strong | C-O Stretch |

Note: The broadness of the O-H stretch is characteristic of hydrogen bonding in the liquid state.[1]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 43 | 99.99 | [C₃H₇]⁺ |

| 56 | 32.40 | [C₄H₈]⁺ |

| 41 | 27.87 | [C₃H₅]⁺ |

| 69 | 21.95 | [C₅H₉]⁺ |

| 85 | 21.95 | [C₆H₁₃]⁺ |

Note: The fragmentation pattern is consistent with a primary alcohol. The base peak at m/z 43 is a common fragment for branched alkanes.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A small quantity of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube.[1][4]

-

A reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution for chemical shift calibration (δ = 0.00 ppm).[1][4]

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for data acquisition.

Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.

-

The acquired FID is then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, the IR spectrum is conveniently recorded as a "neat" sample (without any solvent).[5][6] A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[1][5][6][7]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.[1]

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded first.[1]

-

The prepared sample (the "sandwich" of salt plates with the liquid film) is then placed in the instrument's sample holder.[5][6]

-

The sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to yield the final transmittance or absorbance spectrum of the sample.[1]

Mass Spectrometry (MS)

Sample Introduction:

-

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system.[1][8] This allows for separation from any potential impurities before mass analysis.

Ionization:

-

Electron Impact (EI) is a common ionization method for this type of compound.[8][9] In this process, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺) and various fragment ions.[8][9]

Mass Analysis:

-

The generated ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[8][10]

Detection:

-

An electron multiplier or a similar detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.[8]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis.

Caption: Spectroscopic Techniques and Derived Structural Information.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H16O | [benchchem.com]

- 3. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

CAS number and molecular weight of 2-Methylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylhexan-1-ol, a branched-chain primary alcohol with applications as a chemical intermediate and solvent. This document outlines its key physicochemical properties, details common experimental protocols for its synthesis, and visualizes a primary industrial production workflow.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing a ready reference for experimental and developmental applications.

| Property | Value | Source(s) |

| CAS Number | 624-22-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₆O | [1][3][4][5] |

| Molecular Weight | 116.20 g/mol | [1][2][5] |

| Alternate Names | 2-methyl-1-hexanol | [1][4][5] |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. The most prominent industrial method is the hydroformylation of 1-hexene (B165129), followed by hydrogenation. For laboratory-scale synthesis, the Grignard reaction is a common alternative.

Industrial Production: Hydroformylation of 1-Hexene and Subsequent Hydrogenation

A primary industrial route for producing this compound is the oxo process, which involves the hydroformylation of 1-hexene followed by hydrogenation.[1][2]

Step 1: Hydroformylation of 1-Hexene

This step involves the reaction of 1-hexene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce an aldehyde intermediate, primarily 2-methylhexanal (B3058890).

-

Reactants : 1-hexene, synthesis gas (CO + H₂).

-

Process : The reaction is carried out in a reactor under controlled temperature and pressure to favor the formation of the branched aldehyde isomer.

-

Intermediate Product : 2-methylhexanal.

Step 2: Hydrogenation of 2-Methylhexanal

The resulting 2-methylhexanal is then reduced to this compound.

-

Reactant : 2-methylhexanal, hydrogen (H₂).

-

Catalyst : Common catalysts include nickel, palladium, or platinum, often on a carbon support (e.g., Pd/C).[1]

-

Process : The hydrogenation is typically performed under elevated temperature and pressure.[1]

-

Final Product : this compound.

This two-step process is highly efficient for large-scale production.[1]

Laboratory Synthesis: Grignard Reaction

A general protocol for the laboratory synthesis of this compound can be achieved via a Grignard reaction.

-

Reactants : 1-Bromohexane (B126081), magnesium turnings, and a methylating agent such as methylmagnesium bromide.

-

Solvent : Anhydrous diethyl ether is commonly used.

-

Procedure :

-

A Grignard reagent is prepared by reacting 1-bromohexane with magnesium turnings in anhydrous ether.

-

This Grignard reagent is then reacted with an appropriate electrophile to introduce the methyl group at the second carbon position.

-

The reaction mixture is then hydrolyzed, typically with a dilute acid, to yield this compound.

-

-

Purification : The final product is typically purified by distillation.

Process Visualization

The following diagram illustrates the industrial hydroformylation workflow for the synthesis of this compound.

Caption: Industrial synthesis workflow for this compound.

References

The Elusive Presence of 2-Methylhexan-1-ol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of the branched-chain alcohol, 2-Methylhexan-1-ol, in the plant kingdom. While scientific literature indicates its presence as a volatile organic compound (VOC) in certain plant species, quantitative data remains limited, suggesting it is often a trace component within complex aromatic profiles. This document summarizes the current knowledge, provides detailed experimental protocols for its detection, and illustrates relevant biochemical and experimental workflows.

Natural Occurrence of this compound

This compound has been identified as a natural constituent in a small number of plant species. The available data, primarily from qualitative analyses of essential oils and volatile emissions, are presented below.

| Plant Species | Family | Plant Part(s) | Analytical Method(s) Used | Quantitative Data |

| Eleusine indica (Indian goosegrass) | Poaceae | Aerial parts | Not specified in initial findings | Not Reported |

| Zingiber mioga (Myoga ginger) | Zingiberaceae | Not specified in initial findings | Not specified in initial findings | Not Reported |

It is important to note that while the presence of this compound has been reported in these species, comprehensive quantitative studies are currently lacking in the available scientific literature. It is likely a minor component of the plants' overall volatile profile.

Experimental Protocols for the Analysis of this compound in Plants

The following protocols describe established methods for the extraction and analysis of volatile compounds, including branched-chain alcohols like this compound, from plant matrices.

Sample Preparation

Fresh plant material (leaves, stems, rhizomes, or flowers) should be collected and processed immediately to minimize the loss of volatile compounds. If immediate analysis is not possible, the material should be flash-frozen in liquid nitrogen and stored at -80°C. The material should be finely ground or homogenized prior to extraction.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile organic compounds in a sample's headspace.[1][2][3][4]

-

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

Place a known amount of the finely ground plant material (e.g., 1-5 g) into a headspace vial.

-

Seal the vial with a septum cap.

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum.

-

Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

-

Extraction of Volatile Compounds: Steam Distillation

Steam distillation is a classic method for extracting essential oils from plant material.

-

Materials:

-

Steam distillation apparatus (e.g., Clevenger-type)

-

Heating mantle

-

Condenser

-

Collection flask

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

Place a known quantity of the plant material into the distillation flask with a sufficient amount of water.

-

Heat the flask to generate steam, which will pass through the plant material, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture will travel to the condenser, where it will cool and liquefy.

-

The condensate (a mixture of water and essential oil) is collected in the collection flask.

-

Due to the immiscibility of the essential oil with water, it can be separated.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for separating and identifying individual volatile compounds in a complex mixture.[5][6][7][8][9]

-

Instrumentation:

-

Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms).

-

Mass spectrometer detector.

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Compound Identification:

-

The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

-

Quantification:

-

For quantitative analysis, a calibration curve can be prepared using a certified standard of this compound. An internal standard (e.g., a compound not naturally present in the sample) should be added to both the samples and the calibration standards to correct for variations in injection volume and instrument response.

-

Signaling Pathways and Biosynthesis

Specific signaling pathways in plants involving this compound have not been elucidated. However, the biosynthesis of branched-chain alcohols in plants is generally understood to be derived from the metabolism of branched-chain amino acids (valine, leucine, and isoleucine).[10][11][12]

Caption: General biosynthetic pathway of branched-chain alcohols in plants.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of volatile organic compounds from plant materials.

Caption: Workflow for plant volatile analysis.

References

- 1. Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas chromatography/mass spectrometry with chemometric methods for the determination of fatty acid profiles in herbal oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]

- 8. Analysis of fatty acid composition content in the plant components of antidiabetic herbal mixture by GC-MS [pharmacia.pensoft.net]

- 9. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Branched-Chain Volatiles in Fruit: A Molecular Perspective [ouci.dntb.gov.ua]

Thermodynamic Properties of 2-Methylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylhexan-1-ol (B1580601). The information is compiled from various scientific sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Thermodynamic Properties

This compound (C7H16O) is a branched-chain primary alcohol.[1] Its thermodynamic properties are crucial for understanding its behavior in various chemical and biological systems.

Physical Properties

Basic physical properties of this compound are summarized in Table 1.

| Property | Value | Unit | Source |

| Molecular Formula | C7H16O | - | [2][3] |

| Molecular Weight | 116.20 | g/mol | [1][4][5] |

| Appearance | Colorless liquid | - | [1][2] |

| Odor | Fragrant | - | [1][2] |

| Density | ~0.818 | g/cm³ | [1][2] |

| Melting Point | -43 | °C | [2] |

| Boiling Point | 156 - 167 | °C | [1][2] |

| Solubility in Water | ~4089 | mg/L @ 25°C (est.) | [6] |

Thermodynamic Data

Key thermodynamic data for this compound are presented in Table 2. It is important to note that some of these values are estimated or calculated using theoretical models.

| Property | Value | Unit | Source |

| Enthalpy of Vaporization (ΔvapH) | 53.50 | kJ/mol @ 390.50 K | [7][8] |

| Enthalpy of Fusion (ΔfusH°) | 14.45 | kJ/mol | [8] |

| Ideal Gas Heat Capacity (Cp,gas) | 247.92 | J/mol·K @ 451.30 K | [8] |

| Vapor Pressure | 0.792 | mmHg @ 25.00 °C (est.) | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -131.20 | kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -345.32 | kJ/mol | [8] |

| Octanol/Water Partition Coefficient (logP) | 1.805 - 2.211 (est.) | - | [6][8] |

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the general protocols for measuring key parameters.

Determination of Vapor Pressure by Ebulliometry

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a controlled pressure, which in turn allows for the determination of its vapor pressure.[9][10][11]

Objective: To determine the vapor pressure of this compound at various temperatures.

Apparatus: An ebulliometer (e.g., Świętosławski type), a heating source, a pressure control system, a high-precision temperature measurement device (e.g., platinum resistance thermometer), and a condenser.[10]

Procedure:

-

Sample Preparation: A pure sample of this compound is introduced into the boiler of the ebulliometer.

-

System Equilibration: The system is brought to a specific pressure, which is maintained by the pressure control system.

-

Heating: The liquid is heated to its boiling point. The design of the ebulliometer ensures that the thermometer is bathed in the vapor-liquid equilibrium, preventing superheating.[10]

-

Temperature Measurement: The boiling temperature at the set pressure is recorded with high precision.

-

Data Collection: The procedure is repeated at various pressures to obtain a set of corresponding boiling points.

-

Data Analysis: The collected data points of pressure and temperature are used to construct the vapor pressure curve for this compound.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat capacity of a substance.[12] It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[12]

Objective: To determine the specific heat capacity of liquid this compound as a function of temperature.

Apparatus: A differential scanning calorimeter, sample pans (hermetically sealed aluminum pans are suitable for volatile liquids), and a data acquisition system.[12]

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is sealed in a hermetic aluminum pan to prevent evaporation. An empty sealed pan is used as a reference.

-

Measurement Protocol: The measurement typically involves three runs:

-

Baseline: Both the sample and reference pans are empty to determine the baseline heat flow.

-

Standard: A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the heat capacity measurement.

-

Sample: The pan containing this compound is run.

-

-

Thermal Program: A temperature program is applied, which typically includes an isothermal segment followed by a controlled heating ramp through the desired temperature range, and then a cooling ramp.[12]

-

Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the standard material.[12]

Determination of Enthalpy of Combustion by Calorimetry

The enthalpy of combustion can be determined experimentally using a bomb calorimeter, although simpler methods with a copper calorimeter can be used for educational purposes.[13]

Objective: To measure the heat released during the complete combustion of this compound.

Apparatus: A bomb calorimeter, a steel bomb, an oxygen source, a firing circuit, a temperature sensor, and a known mass of water.

Procedure:

-

Sample Preparation: A known mass of this compound is placed in a crucible inside the steel bomb.

-

Assembly: The bomb is sealed and pressurized with pure oxygen.

-

Calorimeter Setup: The bomb is placed in a calorimeter containing a known mass of water. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited using the firing circuit. The combustion of the alcohol releases heat, which is absorbed by the water and the calorimeter.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is recorded.

-

Calculation: The heat absorbed by the water and the calorimeter is calculated. From this, the enthalpy of combustion per mole of this compound is determined. It's important to note that experiments in simple calorimeters often have significant heat loss, leading to less accurate results than those obtained with a bomb calorimeter.[13]

References

- 1. This compound | C7H16O | [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2-methyl-1-hexanol [webbook.nist.gov]

- 4. 2-methyl-1-hexanol (CAS 624-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (2R)-2-Methylhexan-1-OL | C7H16O | CID 11959769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl-1-hexanol, 624-22-6 [thegoodscentscompany.com]

- 7. 2-methyl-1-hexanol [webbook.nist.gov]

- 8. chemeo.com [chemeo.com]

- 9. store.astm.org [store.astm.org]

- 10. Ebulliometer - Wikipedia [en.wikipedia.org]

- 11. vintessential.com.au [vintessential.com.au]

- 12. mdpi.com [mdpi.com]

- 13. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting point data for 2-Methylhexan-1-ol (B1580601) (C₇H₁₆O). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and logical workflows.

Physicochemical Data of this compound

This compound is a branched-chain primary alcohol. Its physical properties, such as boiling and melting points, are crucial for various applications, including its use as a solvent, in fragrance formulations, and as an intermediate in chemical synthesis. The experimentally determined and estimated values for its boiling and melting points are summarized below. It is important to note that slight variations in these values can be attributed to differences in experimental conditions, such as atmospheric pressure.

| Property | Value | Conditions |

| Boiling Point | 156 °C | Not specified |

| 161.00 to 162.00 °C | Estimated at 760.00 mm Hg[1] | |

| 161-167 °C | Not specified[2] | |

| 168-169 °C | at 754 Torr | |

| Melting Point | -43 °C | Not specified[3] |

| -30.45 °C | Estimated |

Experimental Protocols for Property Determination

Boiling Point Determination (Capillary Method using a Thiele Tube)

This method is a common and efficient way to determine the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts. For a substance like this compound, which is a liquid at room temperature, this procedure would require prior freezing of the sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample needs to be powdered)

Procedure:

-

A small sample of solidified this compound is finely powdered.

-

A small amount of the powdered sample is packed into the bottom of a capillary tube to a height of a few millimeters.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range is typically narrow.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the capillary method.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

References

Unveiling 2-Methylhexan-1-ol: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the history of the discovery and the evolution of the synthesis of 2-Methylhexan-1-ol, a branched-chain primary alcohol with significance as a versatile chemical intermediate. This document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate practical application and further research.

Discovery and Early Synthesis

The initial documented preparation of this compound appears in the scientific literature as early as 1908 by N. D. Zelinsky and E. S. Przewalsky.[1] Their work laid the foundation for future investigations into the synthesis and properties of this compound. Early methods often relied on multi-step classical organic reactions.

Key Synthesis Methodologies

The synthesis of this compound has evolved significantly, with modern methods focusing on efficiency, scalability, and stereoselectivity. The following sections detail the most prominent synthetic routes, offering both theoretical understanding and practical guidance.

Hydroformylation of 1-Hexene followed by Hydrogenation

This two-step process stands as the primary industrial method for producing this compound due to its efficiency and scalability.[2][3] The initial hydroformylation (oxo process) of 1-hexene, typically catalyzed by rhodium or cobalt complexes, yields 2-methylhexanal (B3058890) as the major product along with its linear isomer, heptanal.[2][3] Subsequent hydrogenation of the purified 2-methylhexanal produces the target alcohol.

Experimental Protocol: Hydroformylation of 1-Hexene

-

Reaction Setup: A high-pressure autoclave equipped with a stirrer, gas inlet, and temperature control is charged with 1-hexene, a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand), and a suitable solvent (e.g., toluene).

-

Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1 ratio) to 10–100 atm and heated to 80–150°C.[2]

-

Work-up: After the reaction is complete, the catalyst is separated, and the resulting mixture of aldehydes is purified by distillation to isolate 2-methylhexanal.

Experimental Protocol: Hydrogenation of 2-Methylhexanal

-

Reaction Setup: A hydrogenation reactor is charged with the purified 2-methylhexanal, a catalyst such as palladium on carbon (Pd/C) or Raney nickel, and a solvent like ethanol.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas and the mixture is stirred at an elevated temperature until the reaction is complete.

-

Work-up: The catalyst is filtered off, and the this compound is purified by distillation.

Quantitative Data:

| Step | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Hydroformylation | Rhodium or Cobalt complexes | 80–150 | 10–100 | 70–75 | [2] |

| Hydrogenation | Pd/C, Pt/C, or Nickel | Elevated | Pressurized | 90–95 | [2] |

Process Workflow:

Caption: Industrial synthesis of this compound.

Grignard Reagent Methodologies

Grignard reactions offer a versatile and classical approach to the synthesis of this compound in a laboratory setting. Two primary routes are commonly employed.

Route A: Reaction of Methylmagnesium Halide with Hexanal

In this method, a methyl Grignard reagent (e.g., methylmagnesium bromide) is reacted with hexanal. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields this compound.

Route B: Reaction of 2-Methylpentylmagnesium Bromide with Formaldehyde

This approach involves the preparation of a Grignard reagent from 1-bromo-2-methylpentane (B146034) and magnesium, which then reacts with formaldehyde. An acidic workup liberates the primary alcohol.[4]

Experimental Protocol: Grignard Synthesis with Formaldehyde

-

Apparatus: A three-necked flask fitted with a dropping funnel, a condenser, and a mechanical stirrer is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings (1.0 eq) and a crystal of iodine are placed in the flask. A solution of 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, evidenced by the disappearance of the iodine color and gentle boiling of the ether.[4]

-

Reaction with Formaldehyde: The prepared Grignard solution is cooled in an ice bath. Dry paraformaldehyde (as a source of formaldehyde) suspended in anhydrous diethyl ether is slowly added. The reaction is maintained below 10°C during the addition and then stirred at room temperature for 1-2 hours.[4]

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Logical Relationship of Grignard Synthesis:

Caption: Two primary Grignard routes to this compound.

Reduction of 2-Methylhexanoic Acid and its Esters

A well-established laboratory method for the synthesis of this compound involves the reduction of 2-methylhexanoic acid or its esters.[1][3] Powerful reducing agents are required for this transformation.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer is maintained under an inert atmosphere. A solution of 2-methylhexanoic acid or its methyl/ethyl ester in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Reduction: The solution is cooled in an ice bath, and lithium aluminum hydride (LiAlH₄) is added portion-wise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the organic layer is dried and concentrated. The product is purified by distillation.

Biocatalytic Reduction of 2-Methylhexanal

For the enantioselective synthesis of (S)-2-Methylhexan-1-ol, biocatalytic reduction of 2-methylhexanal is a highly effective method. This approach utilizes alcohol dehydrogenase (ADH) enzymes, often from Saccharomyces cerevisiae, to achieve high yields and excellent enantiomeric excess.[2][3]

Experimental Protocol: Enzymatic Reduction

-

Reaction Medium: A buffered aqueous solution is prepared containing 2-methylhexanal, a cofactor such as NADPH or NADH, and the alcohol dehydrogenase enzyme (either isolated or as part of a whole-cell system). A cofactor regeneration system is often included.

-

Reaction Conditions: The mixture is incubated at a controlled temperature and pH, typically with gentle agitation.

-

Work-up: Upon completion, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are combined, dried, and the solvent is removed to yield the enantiomerically enriched alcohol.

Quantitative Data:

| Method | Reagent/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Biocatalytic Reduction | ADH from Saccharomyces cerevisiae | 2-Methylhexanal | (S)-2-Methylhexan-1-ol | 88–92 | >99 | [2][3] |

Summary of Synthesis Methods

| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Key Features |

| Hydroformylation & Hydrogenation | 1-Hexene, CO, H₂ | Rhodium or Cobalt complexes, Pd/C or Ni | Industrial scale, high throughput |

| Grignard Reaction (Route A) | Hexanal, Methylmagnesium halide | - | Versatile lab synthesis |

| Grignard Reaction (Route B) | 1-Bromo-2-methylpentane, Mg, Formaldehyde | - | Utilizes a different set of precursors |

| Reduction of Carboxylic Acid/Ester | 2-Methylhexanoic acid or ester | LiAlH₄ | Standard laboratory reduction |

| Biocatalytic Reduction | 2-Methylhexanal | Alcohol Dehydrogenase (ADH), NAD(P)H | Enantioselective, mild conditions |

This guide provides a foundational understanding of the historical context and synthetic pathways to this compound. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Toxicological Profile and Safety Data for 2-Methylhexan-1-ol: An In-depth Technical Guide

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only. Direct toxicological data for 2-Methylhexan-1-ol is limited; therefore, this guide heavily relies on a read-across approach from structurally similar compounds, primarily 2-ethyl-1-hexanol, to predict its toxicological profile.

Introduction

This compound (CAS No. 624-22-6) is a branched-chain primary alcohol.[1][2][3] It is a colorless liquid with a characteristic fragrant odor.[1] Due to a significant lack of specific toxicological data for this compound, this guide employs a read-across methodology, a scientifically accepted practice in toxicology for data-poor substances. The primary analogue used for this assessment is 2-ethyl-1-hexanol (CAS No. 104-76-7), a structurally related C8 branched-chain alcohol with a more comprehensive toxicological database. Data from other C7 alcohols are also considered to support the assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are important for predicting its environmental fate and potential for absorption.

| Property | Value | Reference |

| CAS Number | 624-22-6 | [2][3] |

| Molecular Formula | C₇H₁₆O | [2][3] |

| Molecular Weight | 116.20 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fragrant | [1] |

| Boiling Point | approx. 161-167 °C | [1] |

| Density | approx. 0.818 g/cm³ | [1] |

| Water Solubility | approx. 4 g/L (Slightly soluble) | [1] |

Toxicological Assessment Workflow

The toxicological evaluation of a data-poor substance like this compound necessitates a structured approach, integrating available data with predictive methods such as read-across.

Human Health Hazard Assessment

This section summarizes the toxicological endpoints for this compound, with data primarily derived from its analogue, 2-ethyl-1-hexanol.

Acute Toxicity

Based on data from 2-ethyl-1-hexanol, this compound is expected to have low acute toxicity via the oral and dermal routes.

| Endpoint | Species | Route | Value (Analogue: 2-Ethyl-1-hexanol) | Predicted Classification | Reference |

| LD₅₀ | Rat | Oral | 2049 - 3730 mg/kg bw | Low Toxicity | |

| LD₅₀ | Rabbit | Dermal | > 3000 mg/kg bw | Low Toxicity | |

| LC₅₀ | Rat | Inhalation | < 5 mg/L (4h) | Moderate Toxicity |

Irritation and Sensitization

This compound is predicted to be a skin and eye irritant but not a skin sensitizer.

| Endpoint | Species | Result (Analogue: 2-Ethyl-1-hexanol) | Predicted Classification | Reference |

| Skin Irritation | Rabbit | Irritating | Irritant | |

| Eye Irritation | Rabbit | Severely irritating | Severe Irritant | |

| Skin Sensitization | Human | Not a sensitizer | Not a sensitizer |

Repeated Dose Toxicity

Sub-chronic oral exposure to 2-ethyl-1-hexanol has been shown to primarily affect the liver and kidneys in animal studies. The No-Observed-Adverse-Effect Level (NOAEL) from a 90-day oral study in rats is considered a key value for risk assessment.

| Study Duration | Species | Route | NOAEL (Analogue: 2-Ethyl-1-hexanol) | Key Effects at LOAEL | Reference |

| 90-Day | Rat | Oral | 125 mg/kg bw/day | Effects on liver and stomach | |

| 2-Year | Rat | Oral | 50 mg/kg bw/day | Reduced body weight |

Genotoxicity

Based on the available data for 2-ethyl-1-hexanol and other aliphatic alcohols, this compound is not expected to be genotoxic.

| Assay Type | Result (Analogue: 2-Ethyl-1-hexanol) | Predicted Classification | Reference |

| Bacterial Reverse Mutation (Ames Test) | Negative | Non-mutagenic | |

| In vitro Chromosome Aberration | Negative | Non-clastogenic |

Carcinogenicity

Long-term studies on 2-ethyl-1-hexanol did not show any evidence of carcinogenicity. Therefore, this compound is not predicted to be carcinogenic.

| Species | Route | Result (Analogue: 2-Ethyl-1-hexanol) | Predicted Classification | Reference |

| Rat & Mouse | Oral | No evidence of carcinogenicity | Not classifiable as a human carcinogen |

Reproductive and Developmental Toxicity

Developmental effects with 2-ethyl-1-hexanol were observed only at doses that also caused maternal toxicity. It is not considered to be a teratogen.

| Endpoint | Species | NOAEL (Analogue: 2-Ethyl-1-hexanol) | Effects at Higher Doses | Reference |

| Developmental Toxicity | Rat | 130 mg/kg bw/day | Reduced fetal body weight, skeletal variations |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on standard OECD guidelines that would be appropriate for testing this compound.

Acute Oral Toxicity (as per OECD 401)

-

Test System: Young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

-

Administration: A single dose administered by oral gavage. The substance may be administered neat or in a suitable vehicle.

-

Dose Levels: At least three dose levels, spaced to produce a range of toxic effects and mortality rates.

-

Procedure: Animals are fasted prior to dosing. Following administration, animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: Determination of the LD₅₀ (the dose estimated to cause mortality in 50% of the treated animals). Gross necropsy of all animals is performed.

Acute Dermal Irritation/Corrosion (as per OECD 404)

-

Test System: Albino rabbits.

-

Procedure: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of shaved skin (approx. 6 cm²) and covered with a semi-occlusive dressing for 4 hours.[4]

-

Observation: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] The observation period may be extended to 14 days to assess the reversibility of effects.[4]

-

Endpoint: A mean score for irritation is calculated based on the Draize scoring system.

Acute Eye Irritation/Corrosion (as per OECD 405)

-

Test System: Albino rabbits.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[5] The other eye serves as a control.[5]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[5] The observation period can extend up to 21 days.

-

Endpoint: Irritation scores are assigned based on the severity of the observed lesions. The reversibility of the effects is a key consideration.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[6][7]

-

Procedure: The tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[6][7] The plate incorporation or pre-incubation method can be used.[7]

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state) compared to the solvent control.[6]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

-

Test System: Rats are the preferred species.[8]

-

Procedure: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days.[8] At least three dose levels and a control group are used, with at least 10 males and 10 females per group.[8]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical biochemistry, and urinalysis are conducted at termination.

-

Endpoint: Identification of target organs of toxicity through gross necropsy and histopathology. Determination of the No-Observed-Adverse-Effect Level (NOAEL).[8]

Metabolism

The metabolism of branched-chain primary alcohols like this compound is expected to follow a similar pathway to other simple alcohols. The primary pathway involves a two-step oxidation process.

This metabolic conversion primarily occurs in the liver. The initial oxidation to the corresponding aldehyde, 2-methylhexanal, is catalyzed by alcohol dehydrogenase (ADH). Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the aldehyde to 2-methylhexanoic acid.[9][10] This carboxylic acid can then be further metabolized or conjugated (e.g., with glucuronic acid) to increase its water solubility and facilitate its excretion in the urine.

Conclusion

Due to the limited availability of direct toxicological data for this compound, a read-across approach from the structurally similar compound 2-ethyl-1-hexanol has been employed. Based on this approach, this compound is predicted to have low acute oral and dermal toxicity. It is likely to be a skin and eye irritant but is not expected to be a skin sensitizer. It is not predicted to be genotoxic or carcinogenic. Repeated exposure may lead to effects on the liver and kidneys. Developmental toxicity is only anticipated at dose levels that are also toxic to the mother. The primary metabolic pathway is expected to be oxidation to 2-methylhexanoic acid, which is then excreted. This toxicological profile suggests that while this compound is not of high acute concern, appropriate handling procedures should be in place to avoid skin and eye contact, particularly in occupational settings. Further testing on this compound itself would be required to definitively confirm this predicted toxicological profile.

References

- 1. This compound | C7H16O | [benchchem.com]

- 2. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. nib.si [nib.si]

- 7. oecd.org [oecd.org]

- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 9. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (S)-2-Methylhexan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-Methylhexan-1-ol, a valuable chiral building block in the development of pharmaceuticals and fine chemicals. The methods outlined below encompass biocatalytic reduction, asymmetric hydrogenation, kinetic resolution, and the use of chiral auxiliaries, offering a range of strategies to suit various laboratory capabilities and synthetic goals.

Overview of Synthetic Strategies

The synthesis of the (S)-enantiomer of 2-methylhexan-1-ol (B1580601) with high enantiomeric purity is crucial for its application in stereospecific synthesis.[1] Four primary methods are detailed in this guide, each with distinct advantages in terms of selectivity, scalability, and environmental impact.

-

Biocatalytic Reduction of 2-Methylhexanal (B3058890): This environmentally benign approach utilizes whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), to reduce the prochiral aldehyde 2-methylhexanal to the corresponding (S)-alcohol with high enantioselectivity.[1]

-

Asymmetric Hydrogenation of (E)-2-Methyl-2-hexen-1-ol: This method involves the catalytic hydrogenation of an unsaturated precursor using a chiral transition metal complex, such as a Ruthenium-BINAP catalyst, to stereoselectively deliver hydrogen and form the desired chiral center.

-

Enzymatic Kinetic Resolution of Racemic this compound: In this strategy, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted (S)-enantiomer. Candida antarctica lipase B (CALB) is a commonly employed enzyme for this purpose.

-

Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct a diastereoselective alkylation reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched target molecule. Pseudoephedrine is a well-established and effective chiral auxiliary for this type of transformation.[2][3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different enantioselective synthetic routes to (S)-2-Methylhexan-1-ol, allowing for a direct comparison of their efficacy.

| Method | Substrate | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages |

| Biocatalytic Reduction | 2-Methylhexanal | Saccharomyces cerevisiae (Baker's Yeast) | 75-85 | >95 | Green, mild conditions, high enantioselectivity |

| Asymmetric Hydrogenation | (E)-2-Methyl-2-hexen-1-ol | [RuCl₂( (S)-BINAP )]₂·NEt₃ | 90-96 | 96-98 | High yield, high enantioselectivity, catalytic |

| Enzymatic Kinetic Resolution | (±)-2-Methylhexan-1-ol | Candida antarctica Lipase B (CALB) | <50 (for (S)-enantiomer) | >99 | High enantioselectivity, mild conditions |